2-bromo-N-(4-fluorophenyl)-N-methylbutanamide
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Overview
Description
2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of butanamide, featuring a bromine atom and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide typically involves the reaction of 4-fluoroaniline with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include alcohols and amines.
Scientific Research Applications
2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorophenyl groups may play a role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-fluorophenyl)butanamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-(4-Fluorophenyl)-2-bromopropanamide: Has a shorter carbon chain, which may influence its physical and chemical properties.
Uniqueness
2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide is unique due to the presence of both bromine and fluorophenyl groups, which confer specific reactivity and potential biological activity. The N-methyl group further distinguishes it from similar compounds, potentially affecting its solubility and interaction with molecular targets.
Properties
IUPAC Name |
2-bromo-N-(4-fluorophenyl)-N-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-3-10(12)11(15)14(2)9-6-4-8(13)5-7-9/h4-7,10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYTRLWIOSDBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1=CC=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254335 |
Source
|
Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-48-4 |
Source
|
Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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